![molecular formula C22H23NO4 B1356023 Fmoc-ala(beta-cyclobutyl)-oh CAS No. 478183-62-9](/img/structure/B1356023.png)
Fmoc-ala(beta-cyclobutyl)-oh
Overview
Description
“Fmoc-ala(beta-cyclobutyl)-oh” is an Fmoc protected alanine derivative . It is also known as Fmoc-β-Cyclobutyl-L-Alanine . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of “Fmoc-ala(beta-cyclobutyl)-oh” is C22H23NO4 . Its molecular weight is 365.43 g/mol . The IUPAC name is (2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .
Scientific Research Applications
Fabrication of Functional Materials
“Fmoc-ala(beta-cyclobutyl)-oh” is a type of Fmoc-modified amino acid that has been used as a building block for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a valuable tool in material science .
Cell Cultivation
Fmoc-modified amino acids, including “Fmoc-ala(beta-cyclobutyl)-oh”, have shown potential in cell cultivation applications . Their biocompatibility and ability to form diverse nanostructures make them suitable for creating environments conducive to cell growth .
Bio-Templating
The self-assembly features of Fmoc-modified amino acids can be utilized in bio-templating . This involves using biological molecules as templates to construct nanostructures, which can be used in various fields such as nanotechnology and materials science .
Optical Applications
Fmoc-modified amino acids have been explored for their potential in optical applications . The specific optical properties of these compounds can be manipulated through self-assembly, opening up possibilities for their use in devices such as sensors and displays .
Drug Delivery
The self-assembling properties of Fmoc-modified amino acids make them promising candidates for drug delivery systems . They can potentially be used to encapsulate drugs and deliver them to specific locations in the body .
Catalytic Applications
Fmoc-modified amino acids have shown potential in catalytic applications . Their ability to form ordered structures can be exploited to create catalysts with high activity and selectivity .
Therapeutic Applications
The biocompatibility and self-assembly features of Fmoc-modified amino acids suggest potential therapeutic applications . They could be used in the design of therapeutic agents for various diseases .
Antibiotic Properties
Fmoc-modified amino acids have been associated with antibiotic properties . This suggests potential applications in the development of new antibiotics .
Mechanism of Action
As an Fmoc protected amino acid, “Fmoc-ala(beta-cyclobutyl)-oh” is likely used in solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group serves as a temporary protection for the amino group, preventing it from reacting prematurely. The Fmoc group can be selectively removed under mildly basic conditions, allowing the amino group to participate in peptide bond formation .
Safety and Hazards
“Fmoc-ala(beta-cyclobutyl)-oh” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRBUNCWCPLNH-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147438 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478183-62-9 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478183-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-ala(beta-cyclobutyl)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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